7,9-Bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride
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Overview
Description
7,9-Bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride is a complex organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride typically involves multi-step organic reactions. One common method includes the condensation of acenaphthenequinone with 2-ethyl-6-methylaniline under acidic conditions to form the intermediate product. This intermediate is then subjected to cyclization reactions to form the imidazole ring, followed by quaternization with methyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7,9-Bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds.
Scientific Research Applications
7,9-Bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 7,9-Bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, disrupting their normal function. This binding can lead to the inhibition of cellular processes, making it effective as an antimicrobial or anticancer agent. The exact pathways and molecular targets may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Similar in structure but with different substituents.
Indole derivatives: Share some structural features but differ in the core ring system.
Quinoline derivatives: Another class of heterocyclic compounds with distinct properties.
Uniqueness
7,9-Bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride is unique due to its specific structural arrangement and the presence of the acenaphtho-imidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications .
Properties
IUPAC Name |
7,9-bis(2-ethyl-6-methylphenyl)acenaphthyleno[1,2-d]imidazol-9-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N2.ClH/c1-5-22-13-7-11-20(3)28(22)32-19-33(29-21(4)12-8-14-23(29)6-2)31-26-18-10-16-24-15-9-17-25(27(24)26)30(31)32;/h7-19H,5-6H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBSGQXHSOTOKM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C=[N+](C3=C2C4=CC=CC5=C4C3=CC=C5)C6=C(C=CC=C6CC)C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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